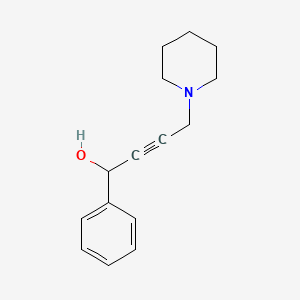
1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol, commonly known as PB, is a compound that has been extensively studied for its potential use in scientific research. PB is a small molecule that has been shown to have a variety of interesting biological properties, including the ability to interact with certain receptors in the brain and nervous system. In
作用機序
The mechanism of action of PB is not fully understood, but it is believed to involve the interaction with GABA receptors in the brain. PB has been shown to bind to a specific site on these receptors, which leads to a decrease in neuronal excitability. This decrease in excitability is thought to be responsible for the anxiolytic and sedative effects of PB.
Biochemical and Physiological Effects:
PB has been shown to have a variety of biochemical and physiological effects. In animal studies, PB has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability. PB has also been shown to have anxiolytic and sedative effects, which make it a potential treatment for anxiety and other neurological disorders.
実験室実験の利点と制限
One of the main advantages of PB for lab experiments is its ability to selectively interact with GABA receptors in the brain. This makes it a useful tool for studying the role of these receptors in various neurological disorders. However, there are also limitations to the use of PB in lab experiments. For example, PB has a short half-life in the body, which can make it difficult to use in long-term experiments. Additionally, PB can be toxic at high doses, which limits its use in certain types of experiments.
将来の方向性
There are many potential future directions for research on PB. One area of interest is the development of new PB analogs with improved pharmacological properties. Another area of interest is the study of the role of GABA receptors in various neurological disorders, such as anxiety, depression, and epilepsy. Finally, there is interest in the development of new therapeutic agents based on PB and other GABA receptor modulators.
合成法
PB can be synthesized using a variety of methods, including the Sonogashira coupling reaction and the Suzuki coupling reaction. The Sonogashira coupling reaction involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a base. The Suzuki coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. Both of these methods have been used successfully to synthesize PB with high yields and purity.
科学的研究の応用
PB has been studied extensively for its potential use in scientific research. One of the most interesting applications of PB is in the study of GABA receptors in the brain. PB has been shown to interact with GABA receptors in a unique way, which has led to a better understanding of the role of these receptors in the brain. PB has also been studied for its potential use in the treatment of anxiety and other neurological disorders.
特性
IUPAC Name |
1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(14-8-3-1-4-9-14)10-7-13-16-11-5-2-6-12-16/h1,3-4,8-9,15,17H,2,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAYTFMPEMZEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5212950.png)
![N,N-diethyl-2-(4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B5212951.png)
![3-benzyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212959.png)

![2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene](/img/structure/B5212974.png)
![ethyl N-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]carbonyl}glycinate](/img/structure/B5212978.png)
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212985.png)
![ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5212991.png)



![2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B5213021.png)
![N-1,3-benzodioxol-5-yl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5213026.png)
![11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline](/img/structure/B5213027.png)